2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid

Catalog No.
S15669204
CAS No.
1708080-16-3
M.F
C15H15FN2O3
M. Wt
290.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non...

CAS Number

1708080-16-3

Product Name

2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid

IUPAC Name

2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetic acid

Molecular Formula

C15H15FN2O3

Molecular Weight

290.29 g/mol

InChI

InChI=1S/C15H15FN2O3/c16-11-5-3-10(4-6-11)13-14(21)18(9-12(19)20)15(17-13)7-1-2-8-15/h3-6H,1-2,7-9H2,(H,19,20)

InChI Key

NHOPUVPKYDMGHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)N=C(C(=O)N2CC(=O)O)C3=CC=C(C=C3)F

2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a spirocyclic moiety and a fluorophenyl group. The compound features a diazaspiro[4.4]nonane framework, contributing to its potential biological activities. Its molecular formula is C₁₃H₁₂F N₂O₃, indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide formation: Reacting with amines to yield amides.
  • Nucleophilic substitutions: Due to the presence of the fluorophenyl group, it may also engage in nucleophilic aromatic substitution reactions.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Preliminary studies suggest that 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid exhibits notable biological activities, particularly as an inhibitor of specific protein interactions involved in cancer progression. The presence of the diazaspiro structure may contribute to its ability to interact with biological targets effectively. Further investigation is needed to elucidate its full pharmacological profile.

Synthesis of 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid can be achieved through several methods:

  • Condensation Reactions: Combining appropriate aldehydes or ketones with amines under acidic or basic conditions to form the spirocyclic structure.
  • Cyclization: Utilizing cyclization techniques involving diazabicyclic intermediates can yield the desired spiro compound.
  • Functional Group Modifications: Following initial synthesis, further functionalization can be performed to introduce the acetic acid moiety.

Research into these synthetic routes has shown varying yields and conditions that optimize product formation.

This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting cancer and other diseases associated with aberrant protein interactions. Its unique structural features may also make it suitable for use in drug design and development processes.

Interaction studies focus on how 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid interacts with biological macromolecules such as proteins and nucleic acids. Initial findings indicate that it may inhibit specific protein-protein interactions critical for tumor growth and survival, suggesting its potential as a lead compound in anticancer drug development.

Several compounds share structural similarities with 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid, including:

Compound NameStructure FeaturesUnique Aspects
1-(4-bromo-2-fluorophenyl)-3-(2,4-dioxoimidazolidin-1-yl)ureaContains bromine and imidazolidineFocus on urea linkage
1-(4-fluorophenyl)-3-(2,5-dioxoimidazolidin-1-yl)ureaSimilar fluorophenyl groupImidazolidine structure
5-fluoro-N-methylpyrimidinFluorinated pyrimidine coreSimpler structure without spirocyclic feature

The uniqueness of 2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid lies in its complex diazaspiro structure combined with a carboxylic acid functionality, which may enhance its biological activity compared to simpler analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

290.10667051 g/mol

Monoisotopic Mass

290.10667051 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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